molecular formula C12H16BrN3 B15059874 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine

Cat. No.: B15059874
M. Wt: 282.18 g/mol
InChI Key: PURFUQMZTZSMDZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine is a novel benzimidazole derivative intended for research and development purposes. This compound is part of a class of organic molecules that are of significant interest in medicinal chemistry and materials science due to their diverse biological and electronic properties. Benzimidazole derivatives are recognized as privileged structures in drug discovery. Specifically, 2-aminobenzimidazole-based compounds, which are structurally related to this product, are known to exhibit a broad spectrum of pharmacological activities. Over 30 derivatives of 2-aminobenzimidazole are registered as drugs, showing potential antiparasitic, antifungal, antiviral, and anti-allergic effects . Some benzimidazole-2-thiol derivatives have also demonstrated significant ophthalmic hypotensive activity , reducing intraocular pressure in models of glaucoma, and are investigated as melatonin receptor isosteres . Furthermore, such compounds serve as key intermediates in the synthesis of more complex molecules, such as α-aminophosphonates, which have shown moderate to high antibacterial and antifungal potency . In the field of materials science, substituted benzimidazoles are investigated for their non-linear optical (NLO) properties . Research on similar 5-bromo-2-aminobenzimidazole derivatives has shown that these compounds can exhibit large first-order hyperpolarizability, making them candidates for applications in telecommunication, optical information processing, and optical computing . The electronic properties and reactivity of these molecules, often studied through Frontier Molecular Orbital (FMO) analysis, can be tuned by modifying substituents on the core benzimidazole scaffold . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature on benzimidazole chemistry to explore the full potential of this compound in their specific fields of study.

Properties

Molecular Formula

C12H16BrN3

Molecular Weight

282.18 g/mol

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)-2-methylbutan-1-amine

InChI

InChI=1S/C12H16BrN3/c1-3-7(2)11(14)12-15-9-5-4-8(13)6-10(9)16-12/h4-7,11H,3,14H2,1-2H3,(H,15,16)

InChI Key

PURFUQMZTZSMDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The final step involves the alkylation of the brominated benzimidazole with 2-methylbutan-1-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring and the amine group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzimidazole ring allows it to bind to various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared below with structurally related 5-bromo-1H-benzo[d]imidazol-2-amine derivatives, focusing on substituent groups, synthesis, and physicochemical properties.

Table 1: Structural and Analytical Comparison of Selected Benzimidazole Derivatives
Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key NMR Shifts (¹H, δ ppm) Elemental Analysis (C/H/N)
Target Compound 2-Methylbutan-1-amine C₁₂H₁₆BrN₃ 282.18 Not reported in evidence Purity ≥95%
5-Bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine (1a) p-Tolyl C₁₄H₁₂BrN₃ 302.17 δ 7.86 (d, 3H), 2.34 (s, 3H) C: 55.72%; H: 4.09%; N: 13.88%
5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine (1b) 4-Methoxyphenyl C₁₄H₁₂BrN₃O 318.17 δ 7.93 (d, 2H), 3.80 (s, 3H) C: 52.83%; H: 3.86%; N: 13.25%
5-Bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine (1c) 3-Chlorophenyl C₁₃H₉BrClN₃ 322.59 δ 7.85 (d, 3H), 7.33 (d, 4H) C: 48.48%; H: 2.85%; N: 13.00%
N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide (2) Acetamide C₉H₈BrN₃O 254.08 δ 7.98 (d, 1H), 2.28 (s, 3H) Not reported
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) Ethylamine C₉H₁₀BrN₃ 240.10 Not reported C: 44.98%; H: 2.76%; N: 14.25%

Key Observations :

  • Substituent Effects: The target compound’s 2-methylbutan-1-amine chain introduces greater steric bulk compared to aryl (e.g., 1a–1c) or simple alkyl (e.g., 6d) substituents. This may enhance solubility in non-polar solvents or alter binding interactions in biological systems.
  • Synthesis: Derivatives like 1a–1f are synthesized via Cu(OAc)₂-catalyzed N-arylation with arylboronic acids under mild conditions (room temperature, 2–24 hours) , whereas the target compound requires more specialized coupling agents (e.g., 3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine hydrochloride) and longer reaction times .

Functional Group Impact on Physicochemical Properties

  • Melting Points and Stability : Aryl-substituted derivatives (1a–1c) generally exhibit higher melting points due to planar aromatic systems, whereas the target compound’s branched alkyl chain may lower its melting point, though specific data are unavailable .

Biological Activity

1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine, with a CAS number of 1184584-30-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly its antimicrobial and pharmacological effects, based on diverse research findings.

The molecular formula of this compound is C12H16BrN3C_{12}H_{16}BrN_{3} with a molecular weight of 282.18 g/mol. The structure features a benzo[d]imidazole core, which is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives, including this compound. In a comparative study, various derivatives were tested against multiple pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus< 1 µg/mL
Compound BE. coli3.9 µg/mL
Compound CC. albicans< 3.9 µg/mL
1-(5-Bromo...)S. aureus, C. albicansTBD

The study reported that certain derivatives demonstrated MIC values lower than 10 µg/mL against these pathogens, indicating strong antimicrobial properties .

The mechanism by which benzo[d]imidazole derivatives exert their antimicrobial effects involves interaction with bacterial proteins critical for survival and replication. Molecular docking studies suggest that these compounds may inhibit enzymes such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for bacterial growth and biofilm formation .

Case Studies

One notable case study involved the synthesis and evaluation of various benzo[d]imidazole derivatives, including the compound . The study found that modifications in the side chains significantly affected the biological activity, highlighting the importance of structural optimization in drug design .

Another research effort focused on the pharmacokinetics of related compounds in animal models, demonstrating favorable absorption rates and bioavailability profiles for several derivatives, which could be extrapolated to predict the behavior of this compound .

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